3-Aminopentane

描述

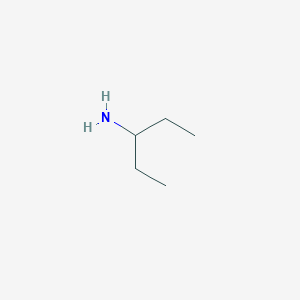

Structure

3D Structure

属性

IUPAC Name |

pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPFFKCJENSZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060662 | |

| Record name | 3-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-24-0 | |

| Record name | 3-Pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PENTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2IT605HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Aminopentane from Diethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-aminopentane from diethyl ketone, a process of significant interest in the development of various pharmaceutical and chemical entities. This compound serves as a crucial building block in organic synthesis. This document outlines the core chemical principles, detailed experimental methodologies, and expected outcomes for the synthesis, with a focus on the Leuckart reaction, a classic and effective method for the reductive amination of ketones.

Introduction to Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry. It involves the conversion of a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine. The general process consists of two key steps: the nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine, followed by the reduction of the imine to the corresponding amine.

Several methods exist for reductive amination, including catalytic hydrogenation and the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The Leuckart reaction, which utilizes formic acid or its derivatives as both a reducing agent and a nitrogen source, is a particularly robust method for the synthesis of amines from ketones.[1]

The Leuckart Reaction for this compound Synthesis

The Leuckart reaction is a well-established method for the reductive alkylation of ammonia (B1221849) or amines using carbonyl compounds.[2] When applied to the synthesis of this compound from diethyl ketone, ammonium (B1175870) formate (B1220265) is typically used as the reagent. The reaction proceeds by heating a mixture of the ketone and ammonium formate, which leads to the formation of the N-formyl derivative of the amine, followed by hydrolysis to yield the primary amine.[3]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of ammonia (from the decomposition of ammonium formate) on the carbonyl carbon of diethyl ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formate ion, also from ammonium formate, acts as a hydride donor, reducing the iminium ion to the corresponding formamide (B127407). Subsequent hydrolysis of the formamide yields this compound.

Quantitative Data Summary

Due to the absence of a specific published procedure for the synthesis of this compound from diethyl ketone, the following table summarizes the representative reaction components and conditions based on general protocols for the Leuckart reaction with aliphatic ketones.

| Reactant/Component | Molar Ratio (relative to Diethyl Ketone) | Key Parameters | Expected Outcome/Role | Typical Yield Range |

| Diethyl Ketone | 1 | Starting material | Substrate for amination | 50-80% (for aliphatic ketones)[3] |

| Ammonium Formate | 2-3 | Reagent | Nitrogen source and reducing agent | Formation of N-formyl-3-aminopentane |

| Temperature | 120-130 °C | Reaction Condition | Drives the reaction to completion | - |

| Reaction Time | 4-6 hours | Reaction Condition | Ensures complete conversion | - |

| Hydrochloric Acid | Excess | Work-up | Hydrolysis of the formamide intermediate | Formation of this compound hydrochloride |

| Sodium Hydroxide (B78521) | To pH > 10 | Work-up | Liberation of the free amine | Isolation of this compound |

Experimental Protocol (Adapted)

The following is an adapted, representative experimental protocol for the synthesis of this compound from diethyl ketone via the Leuckart reaction. This protocol is based on general procedures for the reductive amination of aliphatic ketones.[4]

Materials and Reagents

-

Diethyl ketone

-

Ammonium formate

-

Concentrated hydrochloric acid

-

Sodium hydroxide (pellets or concentrated solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Distilled water

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ammonium formate.

-

Melting of Ammonium Formate: Heat the flask gently in a heating mantle or oil bath until the ammonium formate melts (around 110-120 °C).

-

Addition of Diethyl Ketone: Once the ammonium formate is molten, add diethyl ketone dropwise to the flask using a dropping funnel over a period of 30 minutes. Ensure the temperature is maintained at approximately 120 °C.

-

Reflux: After the addition is complete, continue heating the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification

-

Hydrolysis: To the cooled reaction mixture, add an excess of concentrated hydrochloric acid. Heat the mixture under reflux for an additional 1-2 hours to hydrolyze the intermediate N-formyl-3-aminopentane.

-

Basification: After hydrolysis, cool the mixture in an ice bath and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will liberate the free this compound.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

-

Distillation: The crude this compound can be purified by fractional distillation to obtain the pure product.

Visualizations

Signaling Pathway of the Leuckart Reaction

Caption: Leuckart Reaction Pathway for this compound Synthesis.

Experimental Workflow

Caption: Experimental Workflow for this compound Synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl and methine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments in the molecule.

-

IR Spectroscopy: The infrared spectrum will exhibit a characteristic N-H stretching band for the primary amine group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

This guide provides a foundational understanding and a practical, albeit adapted, protocol for the synthesis of this compound from diethyl ketone. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity.

References

An In-depth Technical Guide to 3-Aminopentane (CAS: 616-24-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Aminopentane (CAS: 616-24-0), a key chemical intermediate. It covers its physicochemical properties, safety and handling protocols, and common experimental procedures.

Core Properties and Identification

This compound, also known as 1-Ethylpropylamine, is a primary aliphatic amine.[1][2][3] It is a colorless to pale yellow liquid with a characteristic amine or fishy odor.[1][4][5] This compound serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][4] Its molecular structure consists of a pentane (B18724) chain with an amino group attached to the third carbon atom.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 616-24-0 | [6][7][8] |

| Molecular Formula | C₅H₁₃N | [1][4][8] |

| Molecular Weight | 87.16 g/mol | [4][5][8] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Strong, ammonia-like, fishy | [4][5] |

| Boiling Point | 89-91 °C at 760 mmHg | [6] |

| Melting Point | -70 °C to -63.5 °C | [5][6] |

| Flash Point | 2 °C | [6] |

| Density | 0.736 g/cm³ | [5] |

| Solubility | Soluble in water and organic solvents | [1][9] |

| LogP (Octanol/Water) | 1.834 | [4] |

Safety, Handling, and Storage

This compound is classified as a hazardous chemical.[7] It is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[6][7][10] Proper personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.

GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard Statements | H225 | Highly flammable liquid and vapour. | [6][10] |

| H314 | Causes severe skin burns and eye damage. | [6][10] | |

| H318 | Causes serious eye damage. | [6][10] | |

| Precautionary: Prevention | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [6][10] |

| P233 | Keep container tightly closed. | [6][10] | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [6][10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][10] | |

| Precautionary: Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] |

| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [10] | |

| Precautionary: Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [10] |

| P405 | Store locked up. | [10] | |

| Precautionary: Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [10][11] |

Handling and Storage Recommendations

-

Handling : Use in a well-ventilated area with explosion-proof equipment.[7][11] All metal parts of equipment must be grounded to prevent static discharge.[7][11] Avoid contact with skin, eyes, and inhalation of vapors.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[7][11] The substance is air-sensitive and should be stored under an inert atmosphere.[7][8]

-

Incompatible Materials : Strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7][11]

Experimental Protocols

Synthesis

While detailed, step-by-step synthesis protocols for this compound are typically proprietary, common laboratory-scale synthesis is achieved through the reductive amination of 3-pentanone (B124093) (diethyl ketone).

Methodology: Reductive Amination of 3-Pentanone

-

Imine Formation : 3-Pentanone is reacted with ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate) to form the corresponding imine intermediate. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

-

Reduction : The intermediate imine is then reduced to the primary amine, this compound. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney Nickel or Palladium).[12]

-

Work-up and Isolation : Following the reduction, an aqueous work-up is performed to quench any remaining reducing agent and separate the product. This typically involves pH adjustment and extraction of the amine into an organic solvent.

-

Purification : The crude product is purified, most commonly by fractional distillation, to yield pure this compound.

Purification

Fractional distillation is the primary method for purifying this compound from non-volatile impurities or solvents with different boiling points.

Methodology: Fractional Distillation

-

Apparatus Setup : Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

-

Charging the Flask : Add the crude this compound to the distillation flask along with boiling chips to ensure smooth boiling.

-

Distillation : Gently heat the flask. The component with the lower boiling point will vaporize first, rise through the column, condense, and be collected in the receiving flask.

-

Fraction Collection : Monitor the temperature at the top of the column. Collect the fraction that distills at the known boiling point of this compound (89-91 °C). Discard any initial "forerun" that distills at a lower temperature and stop the distillation before higher-boiling impurities can distill over.

-

Final Product : The collected liquid is the purified this compound.

Caption: General workflow for the purification of this compound by fractional distillation.

Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic methods.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of this compound would show characteristic signals for the ethyl groups and the methine proton adjacent to the amine.[15]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The spectrum of this compound will exhibit characteristic N-H stretching absorptions for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching for the alkyl chains.

-

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[3] Electron ionization (EI-MS) would show the molecular ion peak (M⁺) at m/z = 87, confirming the molecular weight.

Caption: Workflow for the analytical characterization of this compound.

Chemical Reactivity and Applications

As a primary amine, this compound exhibits basic properties and undergoes reactions typical of this functional group, such as acylation and alkylation, to form a variety of derivative compounds.[1][5] Its primary application is as a chemical intermediate or building block in the synthesis of more complex molecules.[4] It is particularly valuable in creating soluble imides and imines without introducing a chiral center.[16]

Caption: Role of this compound as a chemical intermediate in various industries.

Biological Activity and Signaling Pathways

While this compound has been noted as a metabolite observed in cancer metabolism, specific biological activities or roles in cellular signaling pathways are not well-documented in publicly available literature.[2] Its derivatives, rather than the compound itself, are typically the focus of drug development and biological evaluation. For instance, complex molecules containing a 3-amino group have been investigated as allosteric activators of phosphatases like SHP1, but these structures are significantly different from this compound.[12] Therefore, no specific signaling pathways involving this compound can be detailed at this time.

References

- 1. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]

- 2. 3-Pentanamine | C5H13N | CID 12019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanamine [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. Analytical chemistry introductions | RSC Education [edu.rsc.org]

- 14. Spectroscopic Methods and Analyses : NMR, Mass Spectrometry, and Metalloprotein Techniques Jones, Christopher - Jarir.com KSA [jarir.com]

- 15. This compound(616-24-0) 1H NMR spectrum [chemicalbook.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 3-Aminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-aminopentane, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

| -CH(NH₂) | ~2.55 | Multiplet |

| -NH₂ | ~1.7 | Singlet (broad) |

| -CH₂- | ~1.28 - 1.46 | Multiplet |

| -CH₃ | ~0.92 | Triplet |

Table 1: ¹H NMR Spectroscopic Data for this compound in Deuterochloroform (CDCl₃) at 400 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| -CH(NH₂) | Not explicitly found |

| -CH₂- | Not explicitly found |

| -CH₃ | Not explicitly found |

Table 2: ¹³C NMR Spectroscopic Data for this compound in Deuterochloroform (CDCl₃).[2][3] Note: Specific peak assignments for ¹³C NMR were not available in the searched literature, however, spectra are available for reference.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a primary amine, shows characteristic absorption bands.

| Wave Number (cm⁻¹) | Assignment | Intensity |

| 3500 - 3300 | N-H Stretch (primary amine) | Medium |

| 2950 - 2850 | C-H Stretch (alkyl) | Strong |

| 1640 - 1550 | N-H Bend (scissoring) | Medium |

| 1250 - 1000 | C-N Stretch | Medium-Strong |

Table 3: Key IR Absorption Bands for this compound.[4][5][6] The spectrum is typically measured as a liquid film.[3][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is obtained using electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 87 | ~1.2 | [M]⁺ (Molecular Ion) |

| 58 | 100 | [M - C₂H₅]⁺ |

| 41 | ~20.6 | [C₃H₅]⁺ |

| 30 | ~11.2 | [CH₂NH₂]⁺ |

Table 4: Mass Spectrometry Data for this compound.[8] The molecular ion peak is observed at m/z 87.[8] The base peak at m/z 58 corresponds to the loss of an ethyl radical via alpha-cleavage, a characteristic fragmentation for aliphatic amines.[9][10]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11] The solution should be clear and homogeneous.

-

Transfer : Using a pipette, transfer the solution into a clean 8-inch NMR tube to a depth of about 4.5 cm.[11]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically set up with a specific pulse program for ¹H or ¹³C acquisition. For routine ¹³C spectra of small molecules, a 30° pulse angle and a 4-second acquisition time are often recommended.[12]

-

Data Acquisition : The data is acquired over a number of scans to improve the signal-to-noise ratio.

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (Liquid Film/ATR)

-

Sample Preparation (Liquid Film) : Place a drop of neat this compound on a polished salt plate (e.g., NaCl or KBr). Place a second plate on top to create a thin liquid film between the plates.[13]

-

Sample Preparation (ATR) : Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a single drop of the liquid sample directly onto the ATR crystal.[14][15]

-

Background Spectrum : Acquire a background spectrum of the empty cell or clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum : Place the prepared sample in the instrument's sample holder and acquire the spectrum. Typically, multiple scans are averaged to enhance the signal-to-noise ratio. The spectral range is commonly set from 4000 to 400 cm⁻¹.[14]

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[16][17] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to fragment into smaller, charged species.[18]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

- 1. This compound(616-24-0) 1H NMR [m.chemicalbook.com]

- 2. This compound(616-24-0) 13C NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. scribd.com [scribd.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. This compound(616-24-0) IR Spectrum [chemicalbook.com]

- 8. This compound(616-24-0) MS [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.latech.edu [chem.latech.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. bitesizebio.com [bitesizebio.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Aminopentane: Molecular Properties and Characterization Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties of 3-Aminopentane, a primary aliphatic amine. It includes key quantitative data, detailed experimental protocols for its characterization, and a logical workflow for its identification. This compound, also known as pentan-3-amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from its properties as a primary amine, which allows it to participate in a wide range of chemical reactions.

Core Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. These data are essential for its application in chemical synthesis and for its characterization.

| Property | Value |

| Molecular Formula | C5H13N[2][3][4][5][6] |

| Molecular Weight | 87.16 g/mol [2][3][6][7] |

| Appearance | Colorless to faintly yellow liquid[2][3] |

| Boiling Point | 89-91 °C[2] |

| Density | 0.748 g/mL at 25 °C |

| CAS Number | 616-24-0[4] |

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following are detailed methodologies for key analytical techniques used to identify and verify this compound.

Infrared (IR) Spectroscopy

Objective: To identify the primary amine functional group and other structural features of this compound.

Methodology:

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup:

-

An FTIR spectrometer is used.

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the clean salt plates is collected.

-

-

Data Acquisition: The IR spectrum of the sample is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands of a primary amine.

-

N-H Stretch: Two distinct bands are expected in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

-

N-H Bend (Scissoring): A band should be observed in the 1650-1580 cm⁻¹ region.

-

C-N Stretch: A medium to weak band is expected in the 1250-1020 cm⁻¹ range for an aliphatic amine.

-

N-H Wag: A broad, strong band may be present in the 910-665 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound and confirm the position of the amino group.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

-

Instrument Setup:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed for homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals are recorded. The N-H protons often appear as a broad signal that can be exchanged with D₂O.

-

¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number of unique carbon environments.

-

-

Data Interpretation: The spectra are analyzed to confirm the structure of this compound. The symmetry of the molecule should be reflected in the number of distinct signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and to confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

A capillary column suitable for the analysis of amines (e.g., a CP-Sil 13 CB column) is installed.

-

The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometer (MS):

-

The MS is operated in electron ionization (EI) mode, typically at 70 eV.

-

The mass analyzer is set to scan a relevant mass range (e.g., m/z 30-200).

-

-

-

Data Acquisition: The prepared sample is injected into the GC. As the components of the sample elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is recorded.

-

Data Interpretation:

-

The gas chromatogram is analyzed to determine the retention time of the main peak, which indicates the purity of the sample.

-

The mass spectrum of the peak corresponding to this compound is analyzed. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[8] The fragmentation pattern, including characteristic α-cleavage of the C-C bond adjacent to the nitrogen, is also used for structural confirmation.

-

Workflow for Amine Characterization

The following diagram illustrates a logical workflow for the identification and characterization of an unknown primary amine sample, such as this compound.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | Building Block | MedChemExpress [medchemexpress.eu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

3-Aminopentane: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentane, also known as pentan-3-amine or 1-ethylpropylamine, is a primary aliphatic amine that serves as a valuable and versatile building block in organic synthesis. Its symmetrical, branched structure provides unique steric and electronic properties that are leveraged in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and its application in the development of bioactive compounds, supported by detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

This compound is a colorless, flammable, and corrosive liquid with a characteristic amine odor. Its fundamental properties and spectroscopic data are summarized below for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 616-24-0 | [1] |

| Molecular Formula | C₅H₁₃N | [1] |

| Molar Mass | 87.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 89-91 °C | [2] |

| Density | 0.748 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4055 | [2] |

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 2.53 (quintet, 1H, CH-N), 1.38 (q, 4H, CH₂), 1.11 (s, 2H, NH₂), 0.88 (t, 6H, CH₃) |

| ¹³C NMR | CDCl₃ | 53.9 (CH-N), 29.8 (CH₂), 10.1 (CH₃) |

Synthesis of this compound

The most common and industrially relevant methods for the synthesis of this compound involve the reductive amination of 3-pentanone (B124093). This can be achieved through two primary routes: catalytic hydrogenation and the Leuckart reaction.

Synthesis Workflow: Reductive Amination of 3-Pentanone

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Catalytic Reductive Amination

Catalytic reductive amination offers a high-yield, clean method for producing primary amines from ketones. The reaction proceeds by forming an imine intermediate in situ, which is then immediately reduced under hydrogen pressure using a metal catalyst.

Reaction Scheme: (CH₃CH₂)₂C=O + NH₃ + H₂ --(Catalyst)--> (CH₃CH₂)₂CHNH₂ + H₂O

Procedure: A high-pressure autoclave is charged with 3-pentanone (0.5 mmol), aqueous ammonia (3.5 mL, 25-32% solution), and a heterogeneous catalyst such as an iron or cobalt complex (e.g., 10 mol% Fe/(N)SiC or 1.5 mol% Co/N-SiC).[3][4] The vessel is sealed, purged with hydrogen, and then pressurized with H₂ (10-65 bar). The mixture is heated to a temperature between 50-140 °C and stirred for 20 hours.[3][4] After cooling and venting, the catalyst is filtered off, and the product is extracted from the aqueous solution. The amine is typically converted to its hydrochloride salt for isolation and purification, affording yields often exceeding 80%.[3]

Table 3: Catalytic Reductive Amination of 3-Pentanone

| Catalyst | H₂ Pressure | Temperature | Yield (%) | Reference |

| Fe/(N)SiC | 65 bar | 140 °C | 89 | [3] |

| Co/N-SiC | 10 bar | 50 °C | >95 (Typical for aliphatic ketones) | [4] |

Experimental Protocol 2: Leuckart Reaction

The Leuckart reaction is a classic method for reductive amination that uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. It is particularly useful when high-pressure hydrogenation equipment is unavailable.

Reaction Scheme: (CH₃CH₂)₂C=O + 2 HCOONH₄ --(Heat)--> (CH₃CH₂)₂CHNHCHO + 2 H₂O + NH₃ + CO₂ (CH₃CH₂)₂CHNHCHO + H₂O --(H⁺)--> (CH₃CH₂)₂CHNH₂ + HCOOH

Procedure: A mixture of 3-pentanone and an excess of ammonium formate (typically a 2:1 molar ratio of formate to ketone) is heated to 150-185 °C for several hours.[5][6] During the reaction, an N-formyl intermediate is formed. After cooling, the mixture is hydrolyzed with a strong acid (e.g., concentrated HCl) by heating under reflux to cleave the formyl group. The resulting solution is made basic to liberate the free amine, which is then extracted with an organic solvent, dried, and purified by distillation. Yields for the Leuckart reaction with aliphatic ketones can vary but are generally moderate to good.

Core Reactions of this compound as a Building Block

As a primary amine, this compound readily undergoes N-alkylation and N-acylation reactions, making it an excellent scaffold for introducing the 3-pentyl group into more complex molecules.

N-Acylation Reactions

N-acylation is a fundamental transformation used to form amide bonds, which are prevalent in pharmaceuticals. This compound can be acylated using acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Reaction Scheme: (CH₃CH₂)₂CHNH₂ + C₆H₅COCl --(Base)--> (CH₃CH₂)₂CHNHCOC₆H₅ + Base·HCl

Procedure: In a flask, this compound (1.0 eq) is dissolved in a suitable aprotic solvent like dichloromethane (B109758) or mixed neat.[7] An equimolar amount of benzoyl chloride (1.0 eq) is added, often at room temperature.[7] For reactions in solution, a base such as pyridine (B92270) or triethylamine (B128534) (1.1 eq) is included. The reaction is typically exothermic and proceeds rapidly. After stirring for a short period (5-30 minutes), the reaction mixture is worked up by washing with dilute acid and base to remove unreacted starting materials and the base hydrochloride salt. The organic layer is dried and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

Reaction Scheme: (CH₃CH₂)₂CHNH₂ + (CH₃CO)₂O --> (CH₃CH₂)₂CHNHCOCH₃ + CH₃COOH

Procedure: this compound (1.0 eq) is dissolved in a suitable solvent or used neat. Acetic anhydride (B1165640) (1.0-1.1 eq) is added, often at 0 °C to control the exothermic reaction, and the mixture is allowed to warm to room temperature. The reaction is stirred for 1-3 hours. Upon completion, the mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the product, which can be purified by distillation or chromatography.

Table 4: Representative N-Acylation Reaction Yields

| Acylating Agent | Product | Typical Yield (%) |

| Benzoyl Chloride | N-(pentan-3-yl)benzamide | 80-95 |

| Acetic Anhydride | N-(pentan-3-yl)acetamide | >90 |

N-Alkylation Reactions

N-alkylation introduces further substitution on the nitrogen atom. While direct alkylation with alkyl halides can lead to over-alkylation, reductive amination of this compound with another carbonyl compound is a highly effective method for controlled mono-alkylation.

This procedure is relevant to the synthesis of the Ibandronate intermediate, 3-(N-methyl-N-pentylamino)propionic acid.

Reaction Scheme: (CH₃CH₂)₂CHNH₂ + CH₂O + HCOOH --> (CH₃CH₂)₂CHN(CH₃)₂ + H₂O + CO₂ (Eschweiler-Clarke type) Note: A more controlled synthesis to the Ibandronate intermediate involves a multi-step pathway.

Applications in Drug Development

The 3-pentylamino moiety is a feature in several classes of bioactive molecules, where its steric bulk and lipophilicity can enhance receptor binding, improve pharmacokinetic properties, or modulate metabolic stability.

Case Study 1: Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

CRF1 receptor antagonists are investigated for the treatment of stress-related disorders like anxiety and depression.[8] The 3-pentylamino group has been incorporated into tricyclic antagonists to optimize binding affinity and physicochemical properties. In the synthesis of compounds like NBI-35965, a precursor containing the 3-pentylamino group is alkylated to build the complex heterocyclic core.[9]

Caption: Role of this compound derivatives in CRF1 antagonist synthesis.

The synthesis of the tricyclic core of NBI-35965 involves the alkylation of a pyrazolopyrimidine intermediate with a side chain that includes the 3-pentylamino group, highlighting its role as a key structural component.[9]

Case Study 2: Ibandronate Synthesis Intermediate

Ibandronate (Boniva) is a nitrogen-containing bisphosphonate used to treat osteoporosis. A key intermediate in its synthesis is 3-(N-methyl-N-pentylamino)propionic acid.[10] While industrial syntheses may start from other precursors, a logical laboratory synthesis can involve this compound as the starting material for the N-pentyl group.

Caption: Conceptual pathway to Ibandronate via a this compound starting material.

A common route involves the Michael addition of an N-alkylated pentylamine to an acrylate, followed by hydrolysis.[11] For example, N-methyl-3-aminopentane could react with methyl acrylate, followed by hydrolysis, to yield the target intermediate. The synthesis of this key intermediate often starts with n-pentylamine which is then methylated and subsequently reacted in a Michael addition.[11]

Conclusion

This compound is a readily accessible and highly functional building block for organic synthesis. Its preparation via reductive amination of 3-pentanone is efficient and scalable. The primary amine functionality allows for straightforward incorporation into larger molecules through robust N-acylation and N-alkylation reactions. Its utility is demonstrated in the synthesis of complex pharmaceutical targets, such as CRF1 receptor antagonists and key intermediates for bisphosphonate drugs, where the 3-pentyl group plays a crucial role in defining the molecule's biological activity and properties. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method - Google Patents [patents.google.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. sciencemadness.org [sciencemadness.org]

- 10. brainly.com [brainly.com]

- 11. Structure-based drug discovery of a corticotropin-releasing hormone receptor 1 antagonist using an X-ray free-electron laser - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Primary Amine Group in 3-Aminopentane

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in this compound (also known as pentan-3-amine or 1-ethylpropylamine). This compound serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its reactivity is governed by the electronic and steric properties of its primary amine functional group. This document details its physicochemical characteristics, explores the factors influencing its reactivity, and provides standardized protocols for its key chemical transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 616-24-0 | [3][4] |

| Molecular Formula | C₅H₁₃N | [3][4] |

| Molecular Weight | 87.16 g/mol | [3][5] |

| Appearance | Clear, colorless to faintly yellow liquid | [3][4] |

| Boiling Point | 89-91 °C | [3][6] |

| Density | 0.748 g/mL at 25 °C | [3][6] |

| pKa of Conjugate Acid | 10.59 at 17 °C | [3][4][7] |

| Water Solubility | Soluble |[3][4] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

|---|---|---|

| ¹H NMR | Spectrum available, characteristic peaks for ethyl and methine protons expected. | [8] |

| ¹³C NMR | Spectrum available, distinct signals for the three unique carbon environments. | [8] |

| IR Spectroscopy | Spectrum available, N-H stretching bands expected for a primary amine. | [8] |

| Mass Spectrometry | Molecular ion peak (M+) and fragmentation patterns available. |[5] |

Core Reactivity of the Primary Amine Group

The chemical behavior of this compound is dominated by the lone pair of electrons on its nitrogen atom. This lone pair imparts both basic and nucleophilic characteristics. However, the molecule's structure, specifically the two ethyl groups attached to the α-carbon, introduces significant steric hindrance that modulates this reactivity.[9][10]

Basicity

Like most aliphatic amines, this compound is a weak base.[] The pKa of its conjugate acid is approximately 10.59, making it a stronger base than ammonia.[3][12] This increased basicity is attributed to the electron-donating inductive effect of the two ethyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[13][14]

Nucleophilicity

The lone pair also makes the nitrogen atom a potent nucleophile, enabling it to attack electron-deficient centers.[][14] This property is the foundation for its utility in synthesis, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds through reactions such as alkylation and acylation.[1]

Steric Hindrance

The presence of two ethyl groups adjacent to the amine functionality creates steric bulk. This bulk can impede the approach of electrophiles to the nitrogen atom, particularly in reactions that require a specific trajectory of attack, such as the Sₙ2 mechanism.[15][16] This steric hindrance can decrease reaction rates compared to less hindered primary amines (e.g., n-propylamine) and can be leveraged to influence reaction selectivity.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 616-24-0: 3-Pentanamine | CymitQuimica [cymitquimica.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Pentanamine [webbook.nist.gov]

- 6. This compound | CAS#:616-24-0 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. This compound(616-24-0) 1H NMR spectrum [chemicalbook.com]

- 9. fastercapital.com [fastercapital.com]

- 10. blog.truegeometry.com [blog.truegeometry.com]

- 12. Video: Basicity of Aliphatic Amines [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

Thermal Stability and Decomposition of 3-Aminopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3-aminopentane. Due to a lack of direct experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound in the reviewed scientific literature, this guide synthesizes information from theoretical studies on analogous primary aliphatic amines and general principles of thermal analysis. The content herein offers insights into the expected thermal behavior, potential decomposition pathways, and key kinetic parameters. Detailed hypothetical experimental protocols for future TGA and DSC studies on this compound are also presented to guide researchers in this area.

Introduction

This compound, a primary aliphatic amine, finds applications in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and for its use in processes that involve elevated temperatures. Thermal decomposition can lead to the formation of potentially hazardous or reactive byproducts, impacting process safety and product purity. This guide aims to provide a detailed technical resource on the thermal properties of this compound, addressing its stability and decomposition mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₃N |

| Molecular Weight | 87.16 g/mol |

| Boiling Point | 89-91 °C |

| Density | 0.748 g/mL at 25 °C |

| Appearance | Colorless liquid |

Thermal Stability and Decomposition

Predicted Onset of Decomposition

Based on studies of other aliphatic amines, it is anticipated that the thermal decomposition of this compound in an inert atmosphere would commence at elevated temperatures. For instance, studies on the pyrolysis of aliphatic amines adsorbed on surfaces have shown desorption at temperatures around 260 °C, with more significant decomposition occurring at temperatures of 600 °C and above. It is important to note that the presence of catalysts, oxygen, or other reactive species can significantly lower the decomposition temperature.

Predicted Decomposition Pathways

Theoretical studies on the thermal decomposition of 1-propylamine suggest several possible decomposition channels that are likely applicable to this compound. These pathways involve unimolecular reactions leading to the formation of various stable molecules. The primary proposed decomposition pathways for a primary amine like this compound are:

-

β-Elimination: This is often a major pathway for amines with hydrogen atoms on the carbon beta to the amino group. For this compound, this would involve the transfer of a hydrogen atom from a methylene (B1212753) group (C2 or C4) to the nitrogen atom, followed by the cleavage of the C-N bond to yield an alkene and ammonia.

-

α-C-C Bond Cleavage: Cleavage of the carbon-carbon bond adjacent to the C-N bond can lead to the formation of smaller alkyl radicals and an imine intermediate.

-

Dehydrogenation: The removal of hydrogen atoms can lead to the formation of imines.

-

Intermolecular Reactions: At higher concentrations or in the liquid phase, intermolecular reactions can occur, leading to the formation of larger, more complex nitrogen-containing compounds.

The following diagram illustrates the potential primary decomposition pathways for this compound based on theoretical models of similar amines.

A Technical Guide to 3-Aminopentane: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentane, also known as 1-ethylpropylamine, is a primary aliphatic amine that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the preparation of imines and other nitrogen-containing compounds, making it a relevant intermediate in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a comparative summary of suppliers and their product specifications. Additionally, it details a representative experimental protocol for its application in organic synthesis and presents a logical workflow for its procurement and use in a research and development setting.

Introduction

This compound (CAS No. 616-24-0) is a colorless to pale yellow liquid with a characteristic amine odor.[1] As a primary amine, its nucleophilic nature allows it to readily participate in a variety of chemical transformations, such as N-alkylation, acylation, and condensation reactions with carbonyl compounds to form imines.[1] This reactivity profile makes it a useful intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide aims to provide researchers and drug development professionals with the necessary information to effectively source and utilize this compound in their synthetic endeavors.

Commercial Availability and Suppliers

This compound is commercially available from a range of global suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 98%. Below is a comparative summary of prominent suppliers and their offerings.

| Supplier | Product/Grade | Purity | Available Quantities |

| Thermo Fisher Scientific | This compound | ≥97.5% (GC) | 5 g, 25 g, 100 g |

| TCI America | This compound | >98.0% (GC) | 25 mL, 100 mL, 500 mL |

| Parchem | This compound | Inquire for specifications | Bulk quantities available |

| Henan Fengda Chemical Co., Ltd. | This compound | 99% | Kilogram to ton quantities |

| Lab Pro Inc. | This compound | Min. 98.0% (GC) | 25 mL, 100 mL |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 616-24-0 | [2] |

| Molecular Formula | C5H13N | [2] |

| Molecular Weight | 87.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 89-91 °C | |

| Density | 0.748 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4055 | |

| Solubility | Soluble in water | [1] |

Experimental Protocol: Synthesis of N-(pentan-3-yl)benzamide

The following is a representative protocol for the acylation of this compound to form an amide, a common transformation in organic synthesis. This procedure is adapted from general methods for N-benzamide synthesis.[3]

Materials:

-

This compound

-

Benzoyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (or another suitable base)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297) (for extraction)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer and wash it sequentially with deionized water (2 x 50 mL) and brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Workflow for Procurement and Use of this compound in R&D

The following diagram illustrates a typical workflow for a researcher from identifying the need for this compound to its final use in a synthetic protocol.

Synthetic Application: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of secondary and tertiary amines from primary amines and carbonyl compounds.[4] this compound, as a primary amine, is an excellent candidate for this reaction. The process typically involves the initial formation of an imine intermediate through the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[5]

The following diagram illustrates the general mechanism of a one-pot reductive amination using this compound.

Safety Information

This compound is a flammable and corrosive liquid.[2] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and versatile primary amine that serves as a key building block in organic synthesis. Its commercial availability from multiple suppliers in various quantities and purities makes it accessible for a wide range of research and development applications. The straightforward reactivity of this compound in fundamental transformations like acylation and reductive amination underscores its utility for researchers and scientists in the pharmaceutical and chemical industries. Proper handling and adherence to safety protocols are paramount when working with this compound.

References

Methodological & Application

The Utility of 3-Aminopentane in Catalysis: A Review of Potential Applications

Introduction

In the vast landscape of catalytic chemistry, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. While complex, multi-dentate ligands often take center stage, simpler molecules can offer unique advantages in terms of cost, availability, and specific steric or electronic properties. 3-Aminopentane, a simple, secondary alkylamine, represents a class of ligands whose potential in catalysis is an area of ongoing exploration. This document provides an overview of the contexts in which simple alkylamines like this compound could be applied as ligands in catalytic transformations, based on analogous systems and general principles in organometallic chemistry. While specific, detailed protocols for this compound are not widely documented in peer-reviewed literature, this note will extrapolate potential applications and provide generalized experimental frameworks.

Potential Application: Palladium-Catalyzed Cross-Coupling Reactions

Simple alkylamines have been investigated as ancillary ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. In these roles, they can influence the stability and activity of the palladium catalyst. The nitrogen atom of this compound can coordinate to the palladium center, potentially stabilizing catalytic intermediates and modulating the electronic environment of the metal. The sterically accessible nature of the amine could facilitate substrate access to the catalytic center.

Generalized Experimental Protocol for a Suzuki-Miyaura Coupling

This protocol is a generalized procedure and would require optimization for specific substrates and for the use of this compound as a ligand.

Materials:

-

Palladium source (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Arylboronic acid

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 1-5 mol%).

-

Add this compound as the ligand. The ligand-to-metal ratio is a critical parameter to optimize, typically ranging from 1:1 to 4:1.

-

Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., Ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Hypothetical Performance Data

The following table presents hypothetical data for a Suzuki-Miyaura coupling reaction to illustrate how results would be presented.

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | This compound | Data not available |

| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | This compound | Data not available |

Visualization of a Generalized Catalytic Workflow

The following diagrams illustrate a typical workflow for performing and analyzing a catalytic reaction.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

While this compound is not a commonly cited ligand in the catalysis literature, its structural simplicity and electronic properties suggest it could play a role in various transition metal-catalyzed reactions. The protocols and concepts outlined here serve as a foundational guide for researchers interested in exploring the catalytic applications of simple alkylamines. Further empirical investigation is necessary to fully elucidate the efficacy and specific advantages of using this compound as a ligand in catalysis. Researchers and drug development professionals are encouraged to use these notes as a starting point for optimization and discovery in their own work.

Application Notes and Protocols for N-Alkylation of 3-Aminopentane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 3-aminopentane, a common secondary amine building block in organic synthesis. The following sections outline three robust methodologies: Direct Alkylation with Alkyl Halides, Reductive Amination, and Buchwald-Hartwig Amination. These methods offer versatile strategies for the synthesis of tertiary amines, which are prevalent in pharmaceuticals and other functional materials.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical SN2 reaction where this compound acts as a nucleophile, attacking an alkyl halide.[1] This method is straightforward but can be prone to over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts.[2] The use of a non-nucleophilic base is crucial to neutralize the ammonium salt formed during the reaction.

Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)[3]

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Standard glassware for work-up and purification

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the amine in anhydrous acetonitrile.

-

Addition of Reagents: Add Hünig's base (1.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Alkylation: Slowly add the alkyl halide (1.1 eq) to the stirring solution.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed. The reaction may be gently heated if proceeding slowly.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure tertiary amine.[3]

Method 2: Reductive Amination

Reductive amination is a highly efficient and widely used method for N-alkylation that avoids the issue of over-alkylation seen in direct alkylation.[4][5] The reaction proceeds by forming an iminium ion from this compound and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[6] Sodium triacetoxyborohydride (B8407120) (STAB) is a common choice as it is selective for the iminium ion over the carbonyl starting material.[7]

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.

-

Iminium Ion Formation: If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Effervescence may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.

-

Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[8][9] This method is highly versatile, with a broad substrate scope and functional group tolerance.[10]

Experimental Protocol

Materials:

-

This compound

-

Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., BINAP, Xantphos)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous toluene (B28343) or dioxane

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a Schlenk flask or inside a glovebox, combine the aryl halide (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Addition of Reagents: Add the base (1.4 eq) to the flask. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reaction Mixture: Add anhydrous toluene, followed by this compound (1.2 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the aryl halide is consumed.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

| Method | Alkylating/Arylating Agent | Typical Base/Reagent | Solvent | Typical Yield (%) | Key Advantages |

| Direct Alkylation | Alkyl Halide | Hünig's Base | Acetonitrile | 60-85 | Simple procedure, readily available reagents.[3] |

| Reductive Amination | Aldehyde/Ketone | STAB | DCM/DCE | 75-95 | High selectivity, avoids over-alkylation.[4][5] |

| Buchwald-Hartwig | Aryl Halide | NaOtBu | Toluene | 70-90 | Broad scope for N-arylation, high functional group tolerance.[8][10] |

Visualizations

Caption: General workflow for the N-alkylation of this compound.

Caption: Reductive amination signaling pathway.

References

- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Application Note: Derivatization of Primary Amines for GC-MS Analysis

INTRODUCTION Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as primary amines, are not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts these non-volatile compounds into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2][3]

This application note details a protocol for the derivatization of primary amines, such as 3-aminopentane, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a silylating agent. Silylation involves the replacement of active hydrogen atoms in the amine group with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity and increases the volatility of the analyte.[2][4] This method is widely applicable to various primary amines and is particularly useful in fields such as drug development, clinical diagnostics, and environmental analysis.

Principle of Derivatization

The derivatization of primary amines with BSTFA is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the silicon atom of the silylating agent. This results in the formation of a more volatile and thermally stable TMS-derivative, which is readily analyzed by GC-MS. The reaction is typically carried out in an aprotic solvent and may be facilitated by heating.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of primary amines by GC-MS is depicted in the following diagram.

Caption: A logical diagram illustrating the key steps in the derivatization and subsequent GC-MS analysis of primary amines.

Detailed Experimental Protocol

1. Materials and Reagents

-

Analyte: this compound or other primary amine standard

-

Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Solvent: Anhydrous Pyridine or Acetonitrile

-

Internal Standard (IS): (Optional, but recommended for quantitative analysis) e.g., a deuterated analog of the analyte or a compound with similar chemical properties.

-

Equipment:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Heating block or oven

-

Autosampler vials with inserts

-

Microsyringes

-

Vortex mixer

-

2. Standard and Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the primary amine standard in the chosen aprotic solvent.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: For unknown samples, perform a suitable extraction to isolate the amine-containing fraction and dissolve it in the aprotic solvent.

3. Derivatization Procedure

-

Pipette 100 µL of the standard solution or sample extract into a clean, dry autosampler vial.

-

Add 100 µL of BSTFA (with 1% TMCS) to the vial.

-